molecular formula C15H11FN2O3 B2442177 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 953010-87-2

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2442177
CAS RN: 953010-87-2
M. Wt: 286.262
InChI Key: BSPKXSOSSUNJPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” consists of a furan-2-carboxamide group attached to an isoxazole ring via a methylene bridge. The isoxazole ring is further substituted with a 4-fluorophenyl group.


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Antiprotozoal Activity

N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide and its analogues have demonstrated significant antiprotozoal activities. Research has shown these compounds to be effective against Trypanosoma brucei rhodesiense, a causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria. Some derivatives exhibited antitrypanosomal IC50 values less than 10 nM, with cytotoxic indices significantly higher than that of furamidine, indicating a strong selective toxicity against the protozoal cells over mammalian cells. Similarly, several compounds were more active against P. falciparum than furamidine, with IC50 values less than 15 nM, suggesting potential as antimalarial agents (Patrick et al., 2007).

Bio-imaging Applications

The compound's derivatives have been explored for bio-imaging applications, particularly in the detection of toxic ions in biological systems. A study demonstrated the development of a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group, which showed potential for discriminative detection of Cd2+ and CN− ions. This chemosensor exhibited turn-on fluorescence emission for Cd2+, making it a viable tool for bio-imaging in live cells and zebrafish larvae, suggesting the compound's utility in environmental and biological monitoring (Ravichandiran et al., 2020).

Synthesis and Characterization

The structural versatility of N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide allows for the synthesis of a wide range of derivatives with potential pharmaceutical applications. Studies have detailed the synthesis routes and characterized the resulting compounds, highlighting the compound's role as a precursor in medicinal chemistry. For instance, research on the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines from similar core structures has shown promising antiprotozoal properties, indicating the broad applicability of this compound in developing novel therapeutics (Ismail et al., 2004).

Antimicrobial Properties

Derivatives of N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide have been evaluated for their antimicrobial properties. Studies have synthesized and tested various analogues for their efficacy against drug-resistant bacteria, such as A. baumannii and K. pneumoniae. Some compounds exhibited significant activity, outperforming commercially available drugs in certain cases. This suggests the compound's potential in addressing the growing concern of antibiotic resistance (Siddiqa et al., 2022).

Future Directions

Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable resource for medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKXSOSSUNJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

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